molecular formula C24H23N3O5S2 B2707168 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 716365-58-1

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2707168
CAS No.: 716365-58-1
M. Wt: 497.58
InChI Key: XBLLCQYFZUQTGB-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a complex organic compound that features a benzofuran, thiazole, morpholine, and sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Thiazole Synthesis: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonylbenzamide Introduction: The final step involves the sulfonylation of the coupled product with 4-(2,6-dimethylmorpholin-4-yl)sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The sulfonylbenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted sulfonylbenzamide derivatives.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholinylbenzamide
  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)benzamide

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is unique due to the presence of the sulfonyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its solubility, stability, and binding affinity to specific targets, making it a valuable compound for various applications.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₁₁N₃O₂S
  • Molecular Weight: 293.37 g/mol
  • CAS Number: 924129-01-1

Antitumor Activity

Research indicates that benzofuran derivatives, including compounds similar to this compound, exhibit significant antitumor effects. For instance:

  • A study on benzofuran derivatives showed IC₅₀ values as low as 11 μM against ovarian cancer cell lines (A2780) for structurally related compounds .

Antimicrobial Properties

Benzofuran and thiazole moieties are recognized for their antimicrobial activities. Compounds featuring these structures have demonstrated efficacy against various bacterial strains and fungi. Notably:

  • Benzofuran derivatives have been reported to inhibit Staphylococcus aureus and other pathogenic bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Benzofuran derivatives have been linked to the modulation of inflammatory pathways, making them candidates for treating inflammatory diseases:

  • Studies indicate that certain benzofuran compounds can reduce inflammation markers in vitro .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Many benzofuran derivatives act by inhibiting specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways: These compounds may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer cell proliferation and inflammation .
  • Interaction with DNA: Some studies suggest that benzofuran derivatives can intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies

StudyCompoundActivityIC₅₀ (μM)Cell Line
1Benzofuran derivativeAntitumor11A2780
2Benzofuran-thiazole hybridAntimicrobial-S. aureus
3Thiazole derivativeAnti-inflammatory-In vitro

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-15-12-27(13-16(2)31-15)34(29,30)19-9-7-17(8-10-19)23(28)26-24-25-20(14-33-24)22-11-18-5-3-4-6-21(18)32-22/h3-11,14-16H,12-13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLLCQYFZUQTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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